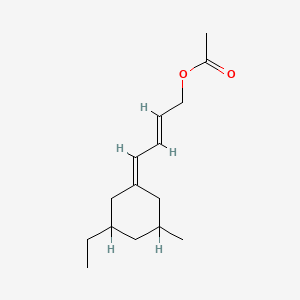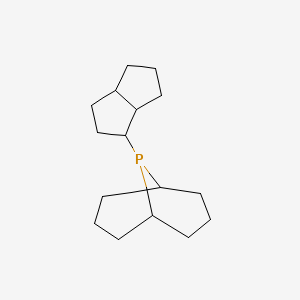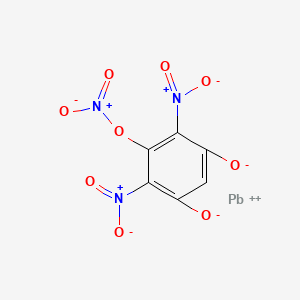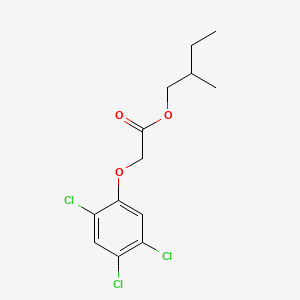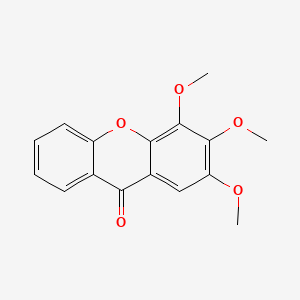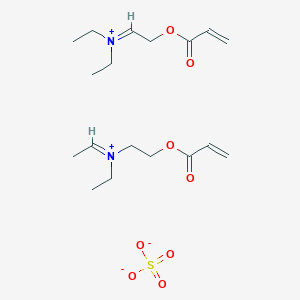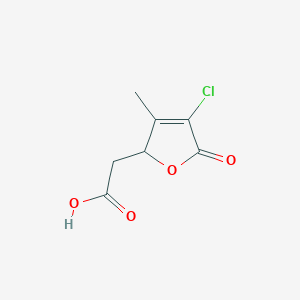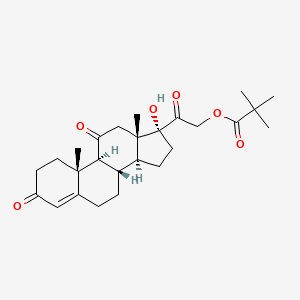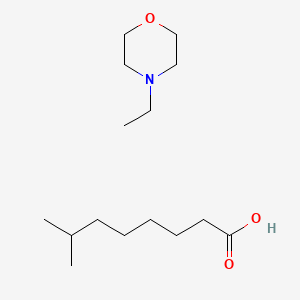
Einecs 298-617-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine involves the reaction of citric acid (1,2,3-Propanetricarboxylic acid, 2-hydroxy-) with ethanolamine. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where citric acid and ethanolamine are combined under optimized conditions. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine has various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with other amines: These compounds have similar structures but differ in the amine component.
Citric acid derivatives: Compounds derived from citric acid with different substituents.
Uniqueness
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine is unique due to its specific combination of citric acid and ethanolamine, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
93820-38-3 |
|---|---|
Formule moléculaire |
C15H31NO3 |
Poids moléculaire |
273.41 g/mol |
Nom IUPAC |
4-ethylmorpholine;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H13NO/c1-8(2)6-4-3-5-7-9(10)11;1-2-7-3-5-8-6-4-7/h8H,3-7H2,1-2H3,(H,10,11);2-6H2,1H3 |
Clé InChI |
SVEQKPCITHIBLK-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCOCC1.CC(C)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




